molecular formula C14H11F3O2S B3040978 [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate CAS No. 256425-20-4

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate

Cat. No. B3040978
CAS RN: 256425-20-4
M. Wt: 300.3 g/mol
InChI Key: FWVIPIDZMKTUNR-UHFFFAOYSA-N
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Description

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate, also known as PTTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiophene derivative that contains a phenyl and a trifluoromethyl group, which contribute to its chemical and physical properties.

Scientific Research Applications

Antimicrobial Activity

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate: has been synthesized and characterized. Its electron-withdrawing substituent significantly enhances acidity compared to analogues. Notably, this compound displays moderate antimicrobial activity against Candida albicans , a common fungal pathogen. Docking studies suggest that it may interact with the cytoplasmic leucyl-tRNA synthetase (LeuRS) enzyme, similar to the approved antifungal drug AN2690 (Tavaborole). Additionally, it exhibits higher activity against Aspergillus niger , Escherichia coli , and Bacillus cereus .

Benzoxaborole Derivatives

Considering the mechanism of action of benzoxaboroles, which inhibit LeuRS, this compound’s binding to the active site of Candida albicans LeuRS is noteworthy. The cyclic isomer’s interaction resembles that of AN2690 . However, in Escherichia coli LeuRS, the opened isomer shows stronger inhibition. These findings highlight its potential as a benzoxaborole-based antibacterial agent .

Crystal Structure Studies

Crystal structures of proteins with bound AN2690 were used for docking studies. The ligand (AN2690-AMP spiroboronate) was removed from the structures to prepare models for analysis .

Thiophene Synthesis

The compound’s structure includes a thiophene moiety. Recent advances in thiophene synthesis, such as Pd-catalyzed heterocyclodehydration, contribute to its accessibility .

Indole Derivatives

Given its indole-like structure, this compound may have broader biological potential. Indole derivatives often exhibit diverse activities, including anti-inflammatory and analgesic effects. Further exploration in this context could be valuable .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

It’s plausible that the compound interacts with its targets in a manner similar to other organofluorine compounds . Organofluorine compounds are known for their stability and ability to form strong bonds with carbon, which can influence their interaction with biological targets.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence the compound’s pharmacokinetic properties, as trifluoromethyl groups are often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .

Result of Action

It’s worth noting that similar compounds have been found to cause apoptosis in cancer cells , suggesting that this compound may have similar effects.

Action Environment

For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of organoboron compounds, is known to be influenced by various environmental factors .

properties

IUPAC Name

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S/c1-9(18)19-8-11-7-12(10-5-3-2-4-6-10)13(20-11)14(15,16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVIPIDZMKTUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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